1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a sulfonamide group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with diethylsulfamoyl chloride under basic conditions.
Attachment of the Pyridine Moiety: This is usually done through a nucleophilic substitution reaction where the pyridine derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine moiety can engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(methylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide
- 1-[4-(ethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide
Uniqueness
1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is unique due to the presence of the diethylsulfamoyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity and selectivity for specific molecular targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H26N4O4S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H26N4O4S/c1-3-24(4-2)30(28,29)19-7-5-18(6-8-19)25-15-17(13-20(25)26)21(27)23-14-16-9-11-22-12-10-16/h5-12,17H,3-4,13-15H2,1-2H3,(H,23,27) |
InChI Key |
QUBOAEQPWLEGBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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